5-(Difluoromethyl)-1,3-benzodioxole-4-carboxylic acid
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Overview
Description
Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). They are of interest in medicinal chemistry due to their potential biological activity . Difluoromethyl groups can often bring about many beneficial effects to the target molecules, and a variety of CF2H-containing pharmaceuticals and agrochemicals have been developed .
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is characterized by the presence of a difluoromethyl group (-CF2H). This group can be attached to various other functional groups, leading to a wide range of difluoromethyl compounds .Chemical Reactions Analysis
Difluoromethylation reactions can be broadly classified into nucleophilic, electrophilic, and free radical difluoromethylation reactions . These reactions involve the transfer of a difluoromethyl group to a substrate, resulting in the formation of a new carbon-fluorine bond .Mechanism of Action
While the specific mechanism of action would depend on the particular compound and its biological target, difluoromethyl compounds often exert their effects by inhibiting key enzymes. For example, Eflornithine, a well-known difluoromethyl compound, inhibits ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .
Safety and Hazards
Future Directions
The field of difluoromethylation is a rapidly evolving area of research, with new methods and reagents being developed to improve the efficiency and selectivity of difluoromethylation reactions . These advances could potentially lead to the discovery of new difluoromethyl-containing pharmaceuticals and agrochemicals with improved properties .
Properties
IUPAC Name |
5-(difluoromethyl)-1,3-benzodioxole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-8(11)4-1-2-5-7(15-3-14-5)6(4)9(12)13/h1-2,8H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLSNTLMQNVIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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